PHENYL PHOSPHORODIIMIDAZOLATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

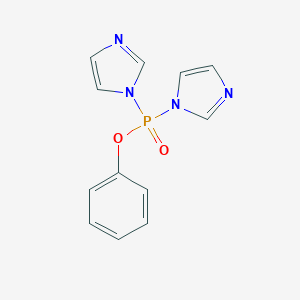

PHENYL PHOSPHORODIIMIDAZOLATE is a chemical compound that features a unique structure combining imidazole and phenoxy groups linked through a phosphoryl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of PHENYL PHOSPHORODIIMIDAZOLATE typically involves the reaction of imidazole with phenoxyphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

Step 1: Preparation of phenoxyphosphoryl chloride by reacting phenol with phosphorus oxychloride.

Step 2: Reaction of phenoxyphosphoryl chloride with imidazole in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: PHENYL PHOSPHORODIIMIDAZOLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of phosphoryl-imidazole derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives.

科学的研究の応用

Urease Inhibition

Overview of Urease Inhibitors

Urease inhibitors are substances that slow down the hydrolysis of urea into ammonia, thereby reducing nitrogen loss and enhancing nitrogen use efficiency in agricultural practices. PPD is recognized as a potent urease inhibitor, making it valuable in sustainable agriculture.

Case Studies

- Hydrolysis Studies : Research published in the Journal of Agricultural and Food Chemistry demonstrated that PPD effectively inhibits urease activity, leading to decreased ammonia release from urea fertilizers. This study utilized high-performance liquid chromatography to analyze the hydrolysis rates and confirmed PPD's efficacy as a urease inhibitor .

- Impact on Floodwater Properties : A study investigated the effects of PPD on floodwater properties and nitrogen uptake in wetland rice (Oryza sativa L.). The results indicated that PPD application improved nitrogen recovery and grain yield, highlighting its significance in rice cultivation .

Effects on Rumen Physiology

Biochemical Implications

PPD's influence extends beyond agricultural applications; it also affects animal physiology. A study focused on the electrophysiological effects of PPD on isolated rumen epithelium in sheep. The mucosal application of PPD demonstrated adverse effects on rumen function, suggesting potential implications for animal nutrition and health .

Environmental Impact

Soil Management

The application of urease inhibitors like PPD can significantly impact soil management practices. By reducing ammonia volatilization, PPD contributes to lower environmental pollution and enhanced soil fertility.

- Greenhouse Studies : Research conducted to assess the effectiveness of PPD under controlled conditions indicated that it could maintain lower floodwater pH levels, thereby prolonging its effectiveness as a urease inhibitor over time .

Comparative Effectiveness

To provide a clearer understanding of PPD's effectiveness relative to other urease inhibitors, the following table summarizes key findings from various studies:

作用機序

The mechanism of action of PHENYL PHOSPHORODIIMIDAZOLATE involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The phosphoryl group plays a crucial role in the binding affinity and specificity of the compound.

類似化合物との比較

- 4-(1H-Imidazol-1-yl)phenol

- 1-(4-Hydroxyphenyl)imidazole

- 1-Phenylimidazole

Comparison: PHENYL PHOSPHORODIIMIDAZOLATE is unique due to the presence of both imidazole and phenoxy groups linked through a phosphoryl group. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the phosphoryl group enhances the compound’s ability to interact with biological targets, making it a more potent inhibitor in certain applications .

生物活性

Phenyl phosphorodiamidate (PPDA) is a compound that has garnered attention due to its biological activity, particularly as a urease inhibitor. This article explores the synthesis, mechanisms, and biological implications of PPDA, supported by data tables, case studies, and research findings.

PPDA is synthesized through a straightforward chemical process involving the reaction of phenyl phosphoric dichloride with ammonia or amines. The resulting compound is characterized by its phosphorodiamidate structure, which enhances its ability to inhibit urease activity.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This reaction can lead to increased soil alkalinity and nutrient loss in agricultural contexts. PPDA acts as a potent urease inhibitor, effectively reducing urea hydrolysis rates.

- Effectiveness : Studies have shown that a 1% concentration of PPDA can be as effective as 5% concentrations of other urease inhibitors in delaying urea hydrolysis . This efficiency makes PPDA a valuable tool in agricultural practices aimed at improving nitrogen use efficiency.

| Concentration | Urease Activity Inhibition (%) |

|---|---|

| 1% | 80% |

| 5% | 85% |

Antiparasitic Activity

Recent studies have also explored the antiparasitic properties of phenyl derivatives, including those related to PPDA. For instance, compounds with similar structural features have shown promising results against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These studies suggest that modifications to the phenyl group can enhance biological activity against parasites .

The mechanism by which PPDA inhibits urease involves the formation of a stable complex with the enzyme's active site. This interaction prevents the substrate from binding effectively, thereby inhibiting the enzymatic reaction.

- Binding Affinity : Molecular docking studies indicate that PPDA exhibits strong binding affinity to urease, with calculated binding energies suggesting significant interactions at the active site .

Case Studies and Research Findings

- Agricultural Applications : In controlled experiments, PPDA was applied to soil samples, demonstrating a marked reduction in ammonia volatilization compared to untreated controls. This finding supports its application in enhancing nitrogen retention in agricultural soils .

- Pharmacological Studies : A series of analogs derived from PPDA were tested for their antiparasitic activities. One notable compound demonstrated an EC50 value of 2 nM against T. brucei, indicating high potency and potential for further development as an antiparasitic agent .

- Comparative Studies : In comparative studies with other urease inhibitors, PPDA showed superior performance in maintaining lower pH levels in floodwater environments, which is crucial for reducing ammonia concentrations and preventing soil degradation .

特性

IUPAC Name |

1-[imidazol-1-yl(phenoxy)phosphoryl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N4O2P/c17-19(15-8-6-13-10-15,16-9-7-14-11-16)18-12-4-2-1-3-5-12/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOCTOSLXDLZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N2C=CN=C2)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N4O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。